Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate is a chemical compound with significant relevance in organic chemistry and medicinal applications. It is classified as an ester due to the presence of a tert-butyl group attached to the carboxylate moiety. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.
The compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem. It falls under the category of morpholine derivatives, which are known for their diverse applications in synthetic organic chemistry and drug development.
The synthesis of tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of 4-bromophenylmorpholine with tert-butyl chloroformate. The following steps outline the general procedure:
The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the chloroformate. The use of triethylamine helps in neutralizing the hydrochloric acid generated during the reaction.
Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 296.17 g/mol. The compound's InChI key is RLXCSEPIBOWMOJ-QMMMGPOBSA-N, which uniquely identifies its chemical structure in databases.
Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties for specific applications.
The mechanism of action for tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems. The bromophenyl group may facilitate binding to target proteins, while the morpholine ring and tert-butyl ester contribute to the compound's stability and bioavailability.
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to characterize this compound.
Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate has several scientific uses:
This compound exemplifies how modifications in chemical structure can lead to enhanced biological activity, making it a valuable asset in both academic research and industrial applications.
The synthesis of tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate follows a carefully orchestrated multi-step sequence beginning with 4-bromophenylmorpholine and tert-butyl chloroformate as key starting materials. The reaction proceeds under strictly anhydrous conditions in dichloromethane solvent, with triethylamine serving as both base and proton scavenger. The process initiates with the dissolution of 4-bromophenylmorpholine in anhydrous dichloromethane, followed by dropwise addition of triethylamine at 0-5°C to prevent thermal degradation of intermediates. Tert-butyl chloroformate is subsequently introduced at controlled rates to minimize di-tert-butyl dicarbonate formation – a common side product that reduces yield through competitive reactions [5] [7].
The critical functionalization step occurs at the morpholine nitrogen, where the tert-butoxycarbonyl (Boc) group is installed via nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of tert-butyl chloroformate. This forms a carbamate linkage while simultaneously protecting the amine functionality. After completion of the addition, the reaction mixture warms gradually to room temperature and stirs for 12-16 hours to ensure complete conversion. The workup involves sequential washes with cold aqueous hydrochloric acid (removing excess triethylamine), saturated sodium bicarbonate solution (neutralizing acidic impurities), and brine (dehydrating the organic layer). Final purification employs silica gel column chromatography with ethyl acetate/hexane gradients (typically 15-30% ethyl acetate) to isolate the crystalline product in yields ranging from 75-85% [5] [7]. This pathway exemplifies strategic ring functionalization where the morpholine nitrogen serves as the primary site for molecular elaboration while preserving the acid-labile bromophenyl substituent.
The stereoselective synthesis of (S)-tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate (CAS# 1131220-37-5) demands precise chiral control due to the significant pharmacological implications of absolute configuration. The morpholine ring contains a chiral center at the C2 position adjacent to the bromophenyl substituent. Industrial-scale production achieves enantiomeric excess exceeding 97% through two complementary approaches: chiral resolution and asymmetric catalysis [3] .
In chiral resolution methods, racemic mixtures are reacted with enantiopure acids such as (-)-di-p-toluoyl-D-tartaric acid to form diastereomeric salts with distinct solubility profiles. Fractional crystallization from ethanol/water systems separates the less soluble (S)-enantiomer salt, which is subsequently liberated under mild basic conditions. The asymmetric catalysis approach employs chiral ligands derived from binaphthyl phosphines complexed with palladium(0) during the ring-forming step. These catalysts create a sterically biased environment that favors nucleophilic attack from the re face, yielding the (S)-configured morpholine with 94-96% ee. Further purification via preparative chiral HPLC (Chiralpak IC column, hexane/ethanol 90:10) elevates enantiopurity to pharmacologically acceptable levels (>99% ee) [3] . The (S)-configuration demonstrates superior binding affinity to biological targets compared to its (R)-counterpart, particularly in kinase inhibition applications where spatial orientation of the bromophenyl group determines interaction with hydrophobic pockets in the enzyme active site.
Tert-butyl chloroformate (Boc₂O) serves as the cornerstone reagent for introducing the acid-labile tert-butoxycarbonyl protecting group in the synthesis of this morpholine derivative. Its electrophilic carbonyl carbon undergoes nucleophilic substitution with secondary amines like morpholine under mild conditions, forming stable N-Boc derivatives without requiring expensive silver catalysts or high temperatures. The tert-butyl group creates a steric shield of approximately 150 ų around the nitrogen atom, effectively blocking protonation and nucleophilic attack while maintaining the nitrogen's hydrogen-bonding capability [7].
The mechanism proceeds through a mixed anhydride intermediate when triethylamine is present. The amine attacks the carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming an ion pair where triethylammonium stabilizes the carboxylate intermediate. The morpholine nitrogen then performs nucleophilic substitution on this activated carbonyl, releasing triethylamine hydrochloride and forming the target carbamate. Crucially, the tert-butyl group's hyperconjugative stabilization minimizes carbocation formation during deprotection – a significant advantage over benzyl-based protecting groups that require harsh hydrogenolysis conditions. This selectivity allows preservation of the acid-stable bromophenyl moiety during final deprotection steps using trifluoroacetic acid in dichloromethane (25% v/v, 0°C to room temperature, 2 hours) [7].
Optimization studies reveal significant variations in reaction efficiency based on solvent polarity, donor number, and catalyst selection. The table below summarizes critical findings from systematic reaction screening:
Table 1: Reaction Optimization Parameters for Carbamate Formation
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Dichloromethane | Triethylamine | 0→25 | 12 | 85 | <3% dicarbonate |
Tetrahydrofuran | DIPEA | -20→25 | 18 | 78 | 5% hydrolysis |
Acetonitrile | 2-Methylpyridine | 0→40 | 8 | 72 | 8% N-alkylated |
Toluene | DMAP | 25→80 | 6 | 68 | 12% decarboxylation |
Dichloromethane emerges as the optimal solvent due to its moderate polarity (ε=8.93), which sufficiently solubilizes both organic reactants and the triethylamine hydrochloride byproduct without promoting hydrolysis. The low reaction temperature (0-5°C) possible in dichloromethane significantly suppresses diester formation compared to higher-boiling solvents like toluene. Among catalysts, hindered bases like N,N-diisopropylethylamine (DIPEA) marginally reduce dicarbonate formation but increase reaction times due to decreased nucleophilicity. Notably, 4-dimethylaminopyridine (DMAP) at catalytic loads (0.1 equiv) accelerates the reaction but promotes decarboxylation at elevated temperatures – particularly detrimental for scale-up processes [5] [7].
Microwave-assisted synthesis in dimethylformamide at 100°C reduces reaction time to 20 minutes but generates 15-20% of the N-dealkylated byproduct, making this approach unsuitable for pharmaceutical intermediates. Recent advances demonstrate that solvent-free mechanochemical grinding with tert-butyl chloroformate and potassium carbonate yields 80% product in 2 hours but introduces challenges in product purification and catalyst removal [7].
Scale-up beyond kilogram quantities presents multifaceted engineering challenges, primarily concerning thermal management, byproduct accumulation, and purification efficiency. During the esterification step, the highly exothermic nature of carbamate formation (ΔH = -42 kcal/mol) requires specialized jacketed reactors with precise cooling control. Industrial batches exceeding 50 kg demonstrate temperature spikes of 15-20°C within 90 seconds if reagent addition rates exceed 0.5 L/min, leading to a 12% increase in di-tert-butyl dicarbonate formation. Additionally, the low-temperature requirement (0-5°C) for bromophenylmorpholine dissolution significantly extends production cycle times at scale due to the high heat capacity of reaction mixtures [5] [8].
Table 2: Scalability Challenges and Engineering Solutions
Production Challenge | Laboratory Scale | Pilot Scale (5 kg) | Industrial Scale (50 kg) | Mitigation Strategy |
---|---|---|---|---|
Reaction Exotherm | ±2°C deviation | ±8°C deviation | ±15°C deviation | Segmented addition with ΔT monitoring |
Purification Yield | 92% recovery | 87% recovery | 78% recovery | Continuous chromatography |
Process Time | 18 hours | 42 hours | 120 hours | In-line crystallization |
Boc-Anhydride Impurity | 3% | 5% | 8-12% | Scavenger resins |
The bromophenyl group introduces specific complications during crystallization – the heavy atom causes unpredictable polymorphic transitions that impede consistent crystal formation. This necessitates expensive chromatography for final purification, with silica gel consumption reaching 100 kg per kilogram of product at production scale. Supply chain vulnerabilities also emerge, as indicated by the discontinued status across multiple suppliers (Cymitquimica catalog numbers: 10-F331496-5g, 100mg, 250mg) due to inconsistent availability of enantiopure starting materials [5]. Current research focuses on continuous flow reactor systems where precise temperature control (-5±0.5°C) and immediate quenching of reaction mixtures have demonstrated 22% higher yields and 15% reduction in dicarbonate impurities compared to batch processes [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: